5-chloro-6-nitro-1H-benzimidazole
Overview
Description
5-Chloro-6-nitro-1H-benzimidazole is a heterocyclic aromatic compound that features a fused benzene and imidazole ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The presence of both chloro and nitro substituents on the benzimidazole ring enhances its chemical reactivity and biological activity.
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-6-nitro-1H-benzimidazole are often associated with various enzymes and receptors. For instance, benzimidazole derivatives have been found to interact with the AT1 receptor . The presence of a butyl chain on the 2-position of the benzimidazole moiety helps the derivative to interact and bind tightly with the lipophilic pocket of the receptor .
Mode of Action
This compound interacts with its targets, leading to changes in their function. For example, benzimidazole derivatives have been found to inhibit the activity of various enzymes involved in a wide range of therapeutic uses . The interaction of this compound with its targets can lead to changes in cellular processes, potentially resulting in therapeutic effects.
Biochemical Pathways
This compound affects various biochemical pathways. Benzimidazole derivatives have been found to possess broad-spectrum pharmacological properties, affecting everything from common antibacterial effects to the world’s most virulent diseases . The compound’s interaction with its targets can lead to changes in these pathways, resulting in downstream effects that contribute to its overall action.
Pharmacokinetics
The pharmacokinetics of this compound, like other benzimidazole derivatives, involves its absorption, distribution, metabolism, and excretion (ADME). These properties impact the bioavailability of the compound. Benzimidazole compounds are known for their excellent bioavailability, safety, and stability profiles .
Result of Action
The molecular and cellular effects of this compound’s action are diverse, given its broad-spectrum pharmacological properties. For instance, benzimidazole derivatives have shown potent antibacterial activity against various strains like Staphylococcus aureus and Escherichia coli, and antifungal activity against Candida albicans .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s stability and activity can be affected by factors such as pH, temperature, and the presence of other substances. Benzimidazole derivatives are known for their excellent stability profiles .
Biochemical Analysis
Biochemical Properties
5-chloro-6-nitro-1H-benzimidazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with dihydrofolate reductase, an enzyme involved in the folate pathway. This interaction inhibits the enzyme’s activity, leading to disruptions in DNA synthesis and cell division . Additionally, this compound has been shown to bind to tubulin, a protein essential for microtubule formation, thereby affecting cell division and stability . These interactions highlight the compound’s potential as an antimicrobial and anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, it induces apoptosis by disrupting the mitochondrial membrane potential and activating caspase pathways . This compound also affects cell signaling pathways, such as the PI3K/Akt pathway, leading to reduced cell proliferation and increased cell death . Furthermore, this compound influences gene expression by modulating transcription factors and epigenetic markers, resulting in altered cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of dihydrofolate reductase, inhibiting its function and leading to a decrease in tetrahydrofolate production . This inhibition disrupts nucleotide synthesis, impairing DNA replication and cell division. Additionally, the compound’s interaction with tubulin prevents microtubule polymerization, causing cell cycle arrest and apoptosis . These molecular interactions underscore the compound’s potential as a therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity for extended periods . It undergoes gradual degradation when exposed to light and high temperatures, leading to reduced efficacy . Long-term studies have shown that continuous exposure to this compound can result in adaptive cellular responses, such as increased expression of drug efflux pumps and metabolic enzymes . These findings highlight the importance of optimizing storage and handling conditions to preserve the compound’s activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range maximizes therapeutic benefits while minimizing toxicity . These findings emphasize the need for careful dosage optimization in preclinical and clinical studies.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism also affects its pharmacokinetics, including absorption, distribution, and elimination . Understanding these metabolic pathways is crucial for predicting the compound’s behavior in vivo.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins, facilitating its uptake and accumulation in target cells . The compound’s distribution is influenced by its physicochemical properties, such as lipophilicity and molecular size . These factors determine its localization and concentration in different tissues, affecting its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and mitochondria, where it exerts its effects on cellular processes . Targeting signals and post-translational modifications direct the compound to specific compartments, enhancing its interaction with target biomolecules. This subcellular localization is essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-nitro-1H-benzimidazole typically involves the nitration of 5-chloro-1H-benzimidazole. One common method includes the reaction of 5-chloro-1H-benzimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 6-position.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction parameters. This method ensures high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-6-nitro-1H-benzimidazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the nitro group.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide, elevated temperatures.
Oxidation: Strong oxidizing agents, although specific conditions depend on the desired product.
Major Products Formed:
Reduction: 5-chloro-6-amino-1H-benzimidazole.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It serves as a precursor for the synthesis of various pharmacologically active compounds, including antimicrobial and anticancer agents.
Materials Science: The compound is used in the development of advanced materials with specific electronic and optical properties.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
5-Chloro-1H-benzimidazole: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Nitro-1H-benzimidazole: Lacks the chloro group, affecting its chemical properties and applications.
5,6-Dichloro-1H-benzimidazole:
Uniqueness: 5-Chloro-6-nitro-1H-benzimidazole is unique due to the presence of both chloro and nitro substituents, which confer a combination of reactivity and biological activity not seen in its analogs. This dual functionality makes it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
5-chloro-6-nitro-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-4-1-5-6(10-3-9-5)2-7(4)11(12)13/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFIEKLTKRYYBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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